molecular formula C23H20ClF3N4O2S B2823193 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide CAS No. 1029777-07-8

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

Número de catálogo: B2823193
Número CAS: 1029777-07-8
Peso molecular: 508.94
Clave InChI: SYSAZUXQEWRGGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide features a pyrido[4,3-d]pyrimidin core fused with a partially saturated hexahydro ring system. Key structural attributes include:

  • Thioacetamide linker: Connects the core to the arylacetamide moiety, providing conformational flexibility.
  • 4-Chloro-2-(trifluoromethyl)phenyl group: Combines electron-withdrawing (Cl, CF₃) groups for improved metabolic stability and target binding.

Propiedades

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N4O2S/c24-15-6-7-19(17(10-15)23(25,26)27)28-20(32)13-34-22-29-18-8-9-31(12-16(18)21(33)30-22)11-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSAZUXQEWRGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Core Heterocycle Variations

Compound ID/Reference Core Structure Key Features
Target Compound Pyrido[4,3-d]pyrimidine Hexahydro ring system enhances rigidity and metabolic stability.
Thieno[3,2-d]pyrimidine Thiophene ring increases electron richness but may reduce metabolic stability.
Benzothieno[2,3-d]pyrimidine Benzothiophene fusion improves lipophilicity but may limit solubility.

Substituent Analysis

Compound ID/Reference Aryl Group on Acetamide Impact on Properties
Target Compound 4-Cl-2-CF₃-phenyl CF₃ enhances lipophilicity and electron-withdrawing effects; Cl improves binding.
(Compound 5.6) 2,3-Dichlorophenyl Dual Cl groups increase polarity but may reduce membrane permeability.
4-Methylphenyl (p-tolyl) Methyl group offers moderate lipophilicity with fewer steric effects.
4-Nitrophenyl Nitro group enhances reactivity but may introduce toxicity risks.

Metabolic and Binding Considerations

  • Benzyl vs. Ethoxyphenyl () : The benzyl group in the target compound may improve metabolic stability compared to ethoxyphenyl, which is prone to oxidative demethylation.
  • Trifluoromethyl vs. Nitro () : CF₃ offers superior stability over nitro groups, which are metabolically labile.

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of pyrido[4,3-d]pyrimidine precursors, thioether bond formation, and final acetamide coupling. Key steps:

  • Cyclization : Use of β-keto esters or enaminones under acidic conditions (e.g., acetic acid) to form the pyrido[4,3-d]pyrimidine core .
  • Thiolation : Reaction with Lawesson’s reagent or thiourea derivatives to introduce the thioether group .
  • Acetamide Coupling : Activation of the carboxylic acid (e.g., EDC/HOBt) followed by reaction with 4-chloro-2-(trifluoromethyl)aniline .
    Optimization :
  • Temperature control (60–80°C for cyclization, 0–5°C for coupling) and solvent choice (DMF or dichloromethane) are critical for yield (reported 65–85%) .
  • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to ensure purity .

Q. Q2. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Combine multiple analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to assess purity (>95%) .
  • NMR : Confirm the benzyl group (δ 4.5–5.0 ppm for CH2), trifluoromethyl (δ ~120 ppm in 19F NMR), and pyrido[4,3-d]pyrimidine protons (δ 2.5–3.5 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+: ~554.5 Da) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC50 validation) .
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products during bioactivity assays .
  • Structural Confirmation : Re-test batches with NMR-validated purity to isolate structure-activity relationships .

Q. Q4. What computational strategies are effective for predicting this compound’s binding modes to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., kinase domains) and ligand partial charges calculated via AM1-BCC .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of predicted binding poses, focusing on interactions with the trifluoromethylphenyl group .
  • Free Energy Calculations : Apply MM/PBSA to quantify binding affinity differences between enantiomers or derivatives .

Q. Q5. How can the compound’s metabolic stability be improved without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzyl moiety to enhance solubility and reduce hepatic clearance .
  • Isotope Labeling : Synthesize deuterated analogs at metabolically labile positions (e.g., CH2 in hexahydropyrido ring) to slow CYP450-mediated oxidation .
  • SAR Studies : Replace the 4-chlorophenyl group with fluorinated bioisosteres to balance lipophilicity and metabolic resistance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.